Fmoc-N-Methyl-D-Leucine-OH is a derivative of the amino acid leucine, specifically modified to include a methyl group on the nitrogen atom and protected by the fluorenylmethoxycarbonyl (Fmoc) group. This compound is significant in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS) due to its ability to provide steric hindrance and influence the folding of peptides.
Fmoc-N-Methyl-D-Leucine-OH is classified as an amino acid derivative. Its structure includes both hydrophobic and polar characteristics, making it versatile for various biochemical applications.
The synthesis of Fmoc-N-Methyl-D-Leucine-OH typically involves two main steps: the introduction of the N-methyl group and the attachment of the Fmoc protecting group.
The coupling reactions often utilize coupling agents such as benzotriazole-1-yloxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) or 1-hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds during SPPS . The completion of reactions can be monitored using techniques like high-performance liquid chromatography (HPLC) and ninhydrin tests.
Fmoc-N-Methyl-D-Leucine-OH has a complex molecular structure characterized by:
The molecular formula is , and its molecular weight is approximately 239.28 g/mol. The compound exhibits specific UV absorbance properties useful for monitoring during synthesis, with a maximum absorbance at 266 nm in DMF .
The primary reactions involving Fmoc-N-Methyl-D-Leucine-OH include:
The efficiency of these reactions can depend on several factors, including solvent choice, temperature, and the presence of coupling agents. For instance, using DMF as a solvent generally increases reaction rates compared to less polar solvents .
This process allows for precise control over peptide sequences, which is crucial for developing peptides with specific biological activities.
Relevant data indicates that this compound has good stability when stored properly, allowing it to be used effectively in various applications .
Fmoc-N-Methyl-D-Leucine-OH is widely used in:
Fmoc-N-Me-D-Leu-OH serves as a critical building block for introducing N-methylated and D-configured leucine residues into peptide chains. This modification enhances proteolytic resistance and membrane permeability by reducing hydrogen-bonding capacity and altering conformational flexibility. In the synthesis of galaxamide analogues, incorporation of N-methyl-D-leucine significantly improved metabolic stability against enzymatic degradation, extending peptide half-life in vitro [4]. The Fmoc group’s base lability allows selective deprotection under mild conditions (e.g., 20% piperidine/DMF), preserving acid-labile resin linkages and side-chain protecting groups [1]. This compatibility is vital for synthesizing complex peptides with acid-sensitive modifications.
The D-configuration in Fmoc-N-Me-D-Leu-OH sterically hinders racemization during coupling, enabling high-fidelity synthesis of chiral peptides. Studies on cyclic pentapeptides demonstrate that D-isomers reduce aggregation during SPPS, improving solvation and reaction kinetics. For example, galaxamide analogue Z-6 (containing D-leucine) achieved 98% purity post-cyclization, whereas L-isomers showed epimerization in 5–7% of products [4] [7].
Table 1: Stereoselectivity Metrics for Fmoc-Leucine Isomers
Isomer | Coupling Efficiency (%) | Epimerization Risk (%) | Peptide Yield (%) |
---|---|---|---|
Fmoc-N-Me-D-Leu-OH | >99 | <2 | 85–92 |
Fmoc-N-Me-L-Leu-OH | 95–98 | 5–7 | 75–82 |
Regioselective N-methylation of leucine is achieved via oxazolidinone intermediates. The reaction involves:
Optimal coupling efficiency (98%) occurs in polar aprotic solvents like DMF or dichloromethane (DCM) with coupling agents HATU/DIPEA. Tetrahydrofuran (THF) reduces diastereomer formation by 15% in N-methyl amino acid couplings due to improved solvation [4] [8]. Catalytic in situ activation protocols using O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) achieve near-quantitative yields.
Table 2: Solvent Optimization for Fmoc-N-Me-D-Leu-OH Coupling
Solvent | Coupling Agent | Reaction Time (min) | Yield (%) | Diastereomers (%) |
---|---|---|---|---|
DMF | HATU | 20 | 98 | 1.2 |
DCM | HOBt/DIC | 45 | 89 | 3.5 |
THF | HATU | 30 | 95 | 0.8 |
Fmoc-N-Me-D-Leu-OH is integral to robotic SPPS systems (e.g., CEM Liberty XT). Its solubility (>100 mg/mL in DMF) enables rapid acylation (2–5 min/residue) and high-purity (>97%) chain elongation [5]. Microwave-assisted synthesis at 50°C further accelerates coupling by 200%, minimizing deletion sequences [4].
Combinatorial libraries featuring N-methyl-D-leucine exhibit enhanced bioactivity diversity. In galaxamide screens, analogue Z-6 showed IC~50~ values of 1.65–5.96 μg/mL against five cancer lines due to D-leucine-induced conformational rigidity [4]. Automated cleavage/deprotection and LC-MS purification enable daily synthesis of 500–1,000 unique peptides for phenotypic screening.
Table 3: Anticancer Activity of Galaxamide Analogues Featuring Fmoc-N-Me-D-Leu-OH
Analog | MCF-7 IC~50~ (μg/mL) | HepG2 IC~50~ (μg/mL) | A549 IC~50~ (μg/mL) |
---|---|---|---|
Z-6 | 1.65 ± 0.30 | 2.91 ± 0.17 | 5.96 ± 0.41 |
Z-3 | 2.25 ± 0.42 | 5.05 ± 0.45 | 6.43 ± 0.43 |
Galaxamide | 11.33 ± 2.95 | 5.20 ± 0.52 | 6.99 ± 0.63 |
CAS No.: 25560-91-2
CAS No.: 676-99-3
CAS No.: 1246815-51-9
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3